(2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-ol
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Overview
Description
(2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-ol is a chiral compound with significant interest in various fields of chemistry and pharmacology. This compound features a difluoromethyl group attached to a phenyl ring, which is further connected to a chiral center bearing a hydroxyl group and a methyl group. The presence of the difluoromethyl group imparts unique chemical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-ol typically involves the introduction of the difluoromethyl group through difluoromethylation reactions. One common approach is the use of difluorocarbene reagents, which can be generated in situ from precursors such as chlorodifluoromethane. The reaction conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide to facilitate the formation of the difluorocarbene intermediate .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes can be optimized for high yield and purity by employing continuous flow reactors and advanced purification techniques. The use of metal-based catalysts, such as palladium or copper, can enhance the efficiency of the difluoromethylation reaction .
Chemical Reactions Analysis
Types of Reactions
(2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The phenyl ring can undergo reduction reactions to form cyclohexane derivatives.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of (2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-one.
Reduction: Formation of (2R)-3-[4-(Difluoromethyl)cyclohexyl]-2-methylpropan-1-ol.
Substitution: Formation of (2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-amine.
Scientific Research Applications
(2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of (2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-ol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds and hydrophobic interactions. This can lead to the modulation of enzymatic activity or receptor signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (2R)-3-[4-(Trifluoromethyl)phenyl]-2-methylpropan-1-ol
- (2R)-3-[4-(Fluoromethyl)phenyl]-2-methylpropan-1-ol
- (2R)-3-[4-(Chloromethyl)phenyl]-2-methylpropan-1-ol
Uniqueness
(2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-ol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The difluoromethyl group enhances the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
(2R)-3-[4-(difluoromethyl)phenyl]-2-methylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2O/c1-8(7-14)6-9-2-4-10(5-3-9)11(12)13/h2-5,8,11,14H,6-7H2,1H3/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQGPEUMOHDYIU-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C(F)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=C(C=C1)C(F)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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